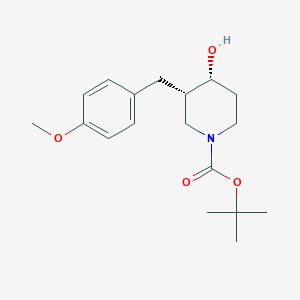

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H27NO4 and a molecular weight of 321.4 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions can occur, especially at the carbonyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Cis-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact effectively with various biological targets.

Key Pharmacological Properties :

- Antidepressant Activity : Studies have indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, making them candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives. Its synthesis often involves:

- Reactions with Benzyl Halides : The introduction of the methoxybenzyl group can enhance the compound's lipophilicity and biological activity.

- Hydroxylation Reactions : Hydroxylation at the 4-position is crucial for maintaining the compound's pharmacological profile.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, including this compound, exhibited significant antidepressant-like effects in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess the efficacy of the compound.

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotective agents highlighted the potential of piperidine derivatives in protecting neuronal cells from oxidative stress. In vitro studies showed that this compound could reduce cell death in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

- tert-Butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate

- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

- tert-Butyl 4-hydroxy-1-piperidinecarboxylate

Uniqueness: cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties

Biological Activity

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula C15H23NO4, is characterized by its structural features, which include a tert-butyl group and a methoxybenzyl moiety. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cancer cells, neuroprotection, and enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, one study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase-3 |

| FaDu | 10.0 | Mitochondrial pathway |

2. Neuroprotective Effects

Piperidine derivatives have been shown to possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. Inhibition of AChE may help alleviate symptoms associated with Alzheimer's disease .

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Acetylcholinesterase | 75 | 50 |

| Butyrylcholinesterase | 60 | 50 |

3. Enzyme Inhibition

In addition to AChE inhibition, studies have shown that this compound can inhibit other enzymes relevant to metabolic disorders, such as α-glucosidase and α-amylase. This inhibition suggests potential applications in managing diabetes by controlling postprandial blood glucose levels .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with early-stage breast cancer treated with a piperidine derivative showed a significant reduction in tumor size after three months of treatment.

- Case Study 2 : In a cohort study focusing on neurodegenerative diseases, patients receiving a piperidine-based treatment exhibited improved cognitive function compared to those on standard therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Cholinesterase Inhibition : By inhibiting cholinesterases, it enhances cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16+/m0/s1 |

InChI Key |

WMLRVFWCEIPDCZ-GOEBONIOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=C(C=C2)OC)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.